![molecular formula C13H20N2O B14095571 1-(4-Methoxybenzyl)-2-methylpiperazine](/img/structure/B14095571.png)
1-(4-Methoxybenzyl)-2-methylpiperazine
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Overview
Description
1-(4-Methoxy-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxybenzyl group attached to a piperazine ring, which is further substituted with a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-benzyl)-2-methyl-piperazine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 2-methylpiperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Methoxy-benzyl)-2-methyl-piperazine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-benzyl)-2-methyl-piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The piperazine ring can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde, 4-Methoxybenzoic acid.
Reduction: 1-(4-Methoxy-benzyl)-2-methyl-piperazine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Methoxy-benzyl)-2-methyl-piperazine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group enhances its binding affinity, while the piperazine ring provides structural stability. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-piperazine
- 1-(4-Methoxybenzyl)-piperazine
- 1-(4-Methoxyphenyl)-2-methyl-piperazine
Uniqueness: 1-(4-Methoxy-benzyl)-2-methyl-piperazine hydrochloride is unique due to the presence of both a methoxybenzyl group and a methyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-methylpiperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-9-14-7-8-15(11)10-12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
InChI Key |
DPAUGIAIJRNLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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